N-ethyl-2-nitrobenzamide
Overview
Description
N-ethyl-2-nitrobenzamide is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol It is a derivative of benzamide, where the benzene ring is substituted with an ethyl group and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-2-nitrobenzamide can be synthesized through the direct condensation of 2-nitrobenzoic acid and ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of ethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. Ultrasonic irradiation has been reported as a green and efficient method for the synthesis of benzamide derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Reduction: N-ethyl-2-aminobenzamide.
Substitution: Various N-alkyl or N-aryl-2-nitrobenzamides.
Hydrolysis: 2-nitrobenzoic acid and ethylamine.
Scientific Research Applications
N-ethyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-nitrobenzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its antimicrobial or anticancer effects . The molecular targets and pathways involved are still under investigation, but they may include DNA, proteins, and other biomolecules.
Comparison with Similar Compounds
N-ethyl-2-nitrobenzamide can be compared with other nitrobenzamide derivatives, such as:
- N-methyl-4-nitrobenzamide
- N-benzyl-2-methyl-3-nitrobenzamide
- N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide
These compounds share similar structural features but differ in the nature and position of substituents on the benzene ring. The unique combination of the ethyl and nitro groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-ethyl-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-10-9(12)7-5-3-4-6-8(7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCVEVMNSNATL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351359 | |
Record name | N-ethyl-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945-23-3 | |
Record name | N-ethyl-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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